2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride
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Overview
Description
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride typically involves the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group. One common method starts with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The first stage involves the nucleophilic substitution of the halogen, followed by the reduction of the nitro group to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in drug design, particularly for antiviral, antimicrobial, and anticancer agents.
Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3H-imidazo[4,5-b]pyridine: This compound shares a similar core structure but lacks the amino group at the 2-position.
2-Amino-3H-imidazo[4,5-b]pyridine: This compound lacks the bromine atom at the 6-position.
Uniqueness
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride is unique due to the presence of both the amino and bromine substituents, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives with varied biological activities .
Properties
Molecular Formula |
C6H6BrClN4 |
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Molecular Weight |
249.49 g/mol |
IUPAC Name |
6-bromo-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H5BrN4.ClH/c7-3-1-4-5(9-2-3)11-6(8)10-4;/h1-2H,(H3,8,9,10,11);1H |
InChI Key |
CWTRLCWHPWAFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)N)Br.Cl |
Origin of Product |
United States |
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